molecular formula C25H18FN3O B7755819 2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile

2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile

Cat. No.: B7755819
M. Wt: 395.4 g/mol
InChI Key: SNOSUZSATJQAFL-UHFFFAOYSA-N
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Description

2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a benzyloxy group, and a fluorophenyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the nicotinonitrile core, followed by the introduction of the benzyloxy and fluorophenyl groups through various substitution reactions. The amino group is then introduced via amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the compound for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique chemical properties make it suitable for applications in areas such as catalysis, polymer science, and materials engineering.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4-(3-(benzyloxy)phenyl)-6-(4-fluorophenyl)nicotinonitrile include:

  • 2-Amino-4-(3,4-difluorophenyl)thiazole
  • 2-Amino-4-(3-(benzyloxy)phenyl)thiazole
  • 2-Amino-4-(4-fluorophenyl)nicotinonitrile

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of functional groups attached to the nicotinonitrile core

Properties

IUPAC Name

2-amino-6-(4-fluorophenyl)-4-(3-phenylmethoxyphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O/c26-20-11-9-18(10-12-20)24-14-22(23(15-27)25(28)29-24)19-7-4-8-21(13-19)30-16-17-5-2-1-3-6-17/h1-14H,16H2,(H2,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOSUZSATJQAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NC(=C3C#N)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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